REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH3:8])[CH:5]=C[CH:7]=1.[CH2:9]([OH:13])[CH:10]=[CH:11][CH3:12].[C:14](=O)([O-])[O-].[Na+].[Na+].C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.CC(OC)(C)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CN(C=O)C>[CH3:8][C:4]1[CH:5]=[C:12]([CH:11]([CH3:14])[CH2:10][CH:9]=[O:13])[CH:7]=[CH:2][CH:3]=1 |f:2.3.4,6.7,9.10.11|
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Name
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Quantity
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99 mL
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Type
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reactant
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Smiles
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C(C=CC)O
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Name
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Quantity
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102.5 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
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|
Quantity
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11.8 g
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Type
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reactant
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Smiles
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C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
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Name
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|
Quantity
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107.6 g
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Type
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catalyst
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Smiles
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[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
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Quantity
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800 mL
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Type
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solvent
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Smiles
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CC(C)(C)OC
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Name
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|
Quantity
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7.8 g
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Type
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catalyst
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Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
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|
Quantity
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66.3 g
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Type
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reactant
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Smiles
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BrC=1C=C(C=CC1)C
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Name
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|
Quantity
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300 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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102.5 (± 2.5) °C
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Type
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CUSTOM
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Details
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After stirring for 1 h at 100-105° C.
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser
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Type
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TEMPERATURE
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Details
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the reaction mixture was cooled to ambient temperature
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Type
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FILTRATION
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Details
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The reaction mixture was filtered over celite
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Type
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CUSTOM
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Details
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The organic phase thus obtained
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Type
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WASH
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Details
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washed three times with water (500 mL portions)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulphate
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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DISTILLATION
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Details
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The resulting crude product was fractionally distilled with a Vigreux column (1 mBar, 70-81° C.)
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Type
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CUSTOM
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Details
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to give a colourless oil (39.6 g, gc purity 90%)
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Type
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CUSTOM
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Details
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The oil was chromatographed on a silica gel column with 7% EtOAc in hexane as elution agent
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Reaction Time |
1 h |
Name
|
|
Type
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product
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Smiles
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CC=1C=C(C=CC1)C(CC=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.5 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 19.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |